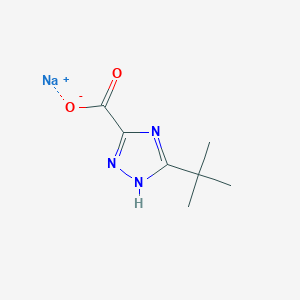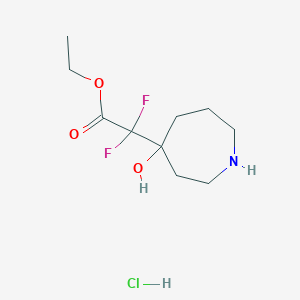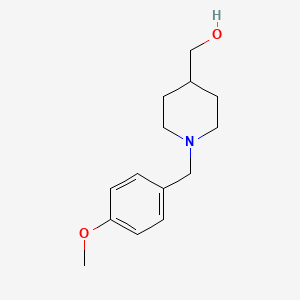
2-chloro-N-(9-ethyl-9H-carbazol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(9-ethyl-9H-carbazol-3-yl)acetamide is a chemical compound with the molecular formula C16H15ClN2O It is a derivative of carbazole, a nitrogen-containing aromatic heterocycle
Wirkmechanismus
Target of Action
The primary target of 2-chloro-N-(9-ethyl-9H-carbazol-3-yl)acetamide is related to its role as a charge transporting material . It exhibits high charge carrier mobility and photochemical stability , which suggests that it interacts with charge carriers in the system where it is applied.
Mode of Action
The compound interacts with its targets by donating electrons, thanks to the electron-donating carbazole pendant group . This interaction leads to changes in the charge transport properties of the system, enhancing the mobility of charge carriers .
Pharmacokinetics
Its high charge carrier mobility and photochemical stability suggest that it may have good bioavailability in the systems where it is applied .
Result of Action
The primary result of the action of this compound is the enhancement of charge transport properties in the system where it is applied . This can lead to improved performance in applications such as organic electronics .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its photochemical stability suggests that it may be particularly effective in environments with exposure to light . .
Biochemische Analyse
Biochemical Properties
2-chloro-N-(9-ethyl-9H-carbazol-3-yl)acetamide is a compound that interacts with various enzymes, proteins, and other biomolecules. It has been synthesized by reacting this compound with substituted phenols . The compound exhibits high charge carrier mobility and photochemical stability .
Cellular Effects
At concentrations lower than 100 μg/mL, this compound does not induce cytotoxicity and does not alter the mammalian cell cycle . It has shown antimicrobial activity .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It has been found to exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(9-ethyl-9H-carbazol-3-yl)acetamide typically involves the reaction of 9-ethyl-9H-carbazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-N-(9-ethyl-9H-carbazol-3-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The carbazole moiety can be oxidized or reduced, leading to different derivatives with altered electronic properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and an organic solvent.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) are used under controlled conditions to achieve the desired transformations.
Major Products Formed
Substitution Reactions: Products include various substituted carbazole derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the carbazole moiety, which can have different electronic and chemical properties.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(9-ethyl-9H-carbazol-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-chloro-N-(9-ethyl-9H-carbazol-3-yl)propanamide: Similar structure but with a propanamide group instead of an acetamide group.
9-ethyl-9H-carbazole: The parent compound without the chloroacetamide group.
Carbazole: The basic structure without any substituents
Uniqueness
2-chloro-N-(9-ethyl-9H-carbazol-3-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
2-chloro-N-(9-ethylcarbazol-3-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c1-2-19-14-6-4-3-5-12(14)13-9-11(7-8-15(13)19)18-16(20)10-17/h3-9H,2,10H2,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPBNOXHXIDWDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)CCl)C3=CC=CC=C31 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-bromo-3-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/new.no-structure.jpg)
![N-benzyl-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2366314.png)
![5-amino-1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2366315.png)

![1-{4-[4-(4-Methoxyphenyl)pyrimidin-2-yl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2366320.png)
![6-(Benzylthio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2366321.png)

![N-(4-(dimethylamino)phenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2366325.png)


